N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxazolo[5,4-b]pyridine core in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 3,5-dimethoxybenzaldehyde with 2-cyanothioacetamide to form an intermediate chalcone. This chalcone is then treated with 2-chloro-N-arylacetamide derivatives under basic conditions to yield the desired oxazolo[5,4-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer activities. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds also exhibit antimicrobial and anticancer activities but have different structural features and mechanisms of action.
Pyridinium salts: These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Thiazolo[4,5-b]pyridines: These compounds have high antioxidant, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9-5-14(15-10(2)20-24-17(15)18-9)16(21)19-11-6-12(22-3)8-13(7-11)23-4/h5-8H,1-4H3,(H,19,21) |
InChI Key |
NMHSZJGPQZCCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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